Welcome to the BenchChem Online Store!
molecular formula C11H14O3 B3055357 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one CAS No. 64142-23-0

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one

Cat. No. B3055357
M. Wt: 194.23 g/mol
InChI Key: ATFSJFVUBBVFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05389653

Procedure details

100 g of guaiacol are dissolved in 136.4 g of butyric anhydride, treated with 120 g of zinc chloride, heated for 3 minutes as given in Example 6.a and then worked-up as described there. The crude product obtained after high vacuum distillation is chromatographed with toluene on 600 g of silica gel. After recrystallization from ether/n-hexane there is obtained 4'-hydroxy-3'-methoxy-butyrophenone in the form of colorless crystals of m.p. 40°-41°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
136.4 g
Type
solvent
Reaction Step One
Quantity
120 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3]>C(OC(=O)CCC)(=O)CCC.[Cl-].[Zn+2].[Cl-]>[OH:3][C:2]1[CH:4]=[CH:5][C:6]([C:2](=[O:3])[CH2:1][CH2:7][CH3:6])=[CH:7][C:1]=1[O:8][CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Name
Quantity
136.4 g
Type
solvent
Smiles
C(CCC)(=O)OC(CCC)=O
Step Two
Name
Quantity
120 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 3 minutes
Duration
3 min
CUSTOM
Type
CUSTOM
Details
The crude product obtained
DISTILLATION
Type
DISTILLATION
Details
after high vacuum distillation
CUSTOM
Type
CUSTOM
Details
is chromatographed with toluene on 600 g of silica gel
CUSTOM
Type
CUSTOM
Details
After recrystallization from ether/n-hexane there

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(CCC)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.